(Z)-N-(5-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide
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Overview
Description
(Z)-N-(5-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Core: The initial step involves the synthesis of 5-bromo-3-methylbenzo[d]thiazol-2(3H)-one. This can be achieved through the cyclization of 2-amino-4-bromo-6-methylbenzoic acid with thiourea under acidic conditions.
Condensation Reaction: The benzothiazole core is then reacted with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(5-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzothiazole ring can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which may alter the oxidation state of the sulfur atom in the benzothiazole ring.
Condensation Reactions: The compound can participate in condensation reactions with various nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction reactions can lead to sulfoxides or sulfones.
Scientific Research Applications
(Z)-N-(5-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (Z)-N-(5-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-bromo-3-methylbenzo[d]thiazol-2(3H)-one: A precursor in the synthesis of the target compound.
4-phenoxybenzamide: Another precursor used in the condensation reaction.
Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.
Uniqueness
(Z)-N-(5-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide is unique due to the presence of both the bromine atom and the phenoxybenzamide moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-(5-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-phenoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O2S/c1-24-18-13-15(22)9-12-19(18)27-21(24)23-20(25)14-7-10-17(11-8-14)26-16-5-3-2-4-6-16/h2-13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIAWZHQNOXZPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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